molecular formula C20H20ClN5O B2374108 (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421514-69-3

(3-chlorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2374108
CAS No.: 1421514-69-3
M. Wt: 381.86
InChI Key: SQNKWAVBDCCDGG-UHFFFAOYSA-N
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Description

The compound “(3-chlorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, solubility, and stability. For this compound, the available data indicates a melting point of 211–213°C .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) explored derivatives similar to the compound , finding them to exhibit significant antimicrobial and anticancer activities. These derivatives were synthesized and characterized, demonstrating higher anticancer activity compared to doxorubicin, a reference drug. This suggests potential applications in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Antituberculosis Activity

Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives that exhibited notable antituberculosis and anticancer activities. This highlights the compound's potential role in developing treatments for these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) investigated compounds with structural similarities, emphasizing their anticancer and antimicrobial capabilities. These compounds were analyzed for their efficacy against various cancer cell lines and pathogenic strains, indicating their potential as pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Metabolism and Pharmacokinetics

Sharma et al. (2012) conducted a study focusing on the metabolism, excretion, and pharmacokinetics of a related compound. This research is critical for understanding how similar compounds are processed in the body, which is essential for their potential therapeutic use (Sharma et al., 2012).

Dopamine D4 Receptor Antagonist

Zhang et al. (2000) explored a compound with a similar structure, identified as a dopamine D4 receptor antagonist. This research is pertinent for understanding the neurological applications of such compounds, particularly in the context of treating conditions like schizophrenia (Zhang et al., 2000).

Future Directions

Future research could focus on elucidating the synthesis pathway, molecular structure, chemical reactivity, mechanism of action, and safety profile of this compound. Additionally, the potential applications of this compound in various fields could be explored .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h2-8,13-14H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNKWAVBDCCDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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